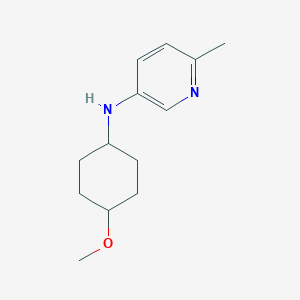![molecular formula C10H15N3O3 B6631533 2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)
2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, MPB. In
Mecanismo De Acción
The mechanism of action of MPB is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and diabetes. MPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway involved in cancer and diabetes.
Biochemical and Physiological Effects:
MPB has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. MPB has also been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth of tumors. In addition, MPB has been shown to improve glucose uptake and insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPB has several advantages for lab experiments. It is easy to synthesize and has a high purity. MPB is also stable and can be stored for long periods of time. However, one limitation of MPB is that it is relatively expensive compared to other compounds. In addition, MPB has a low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on MPB. One area of research is the development of new drug delivery systems using MPB. Another area of research is the study of the mechanism of action of MPB. Further research is needed to fully understand how MPB works and its potential applications in medicine. Additionally, more studies are needed to determine the safety and efficacy of MPB in humans.
Métodos De Síntesis
The synthesis of MPB involves a series of chemical reactions. The starting material for the synthesis is 2-methyl-3-oxobutanoic acid, which undergoes a reaction with methyl hydrazine to form 2-methyl-3-hydrazinobutanoic acid. This intermediate compound is then reacted with acetic anhydride to form 2-methyl-3-acetylhydrazinobutanoic acid. The final step involves the reaction of this compound with 5-methyl-1H-pyrazole-3-carboxylic acid to form MPB.
Aplicaciones Científicas De Investigación
MPB has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. MPB has also been studied for its potential use as a drug delivery system for various drugs. It has been shown to improve the bioavailability and efficacy of certain drugs, making them more effective in treating diseases.
Propiedades
IUPAC Name |
2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-5-4-8(13-12-5)9(14)11-7(3)6(2)10(15)16/h4,6-7H,1-3H3,(H,11,14)(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNFMLCDRUMAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NC(C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)


![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)

![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)


![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)


